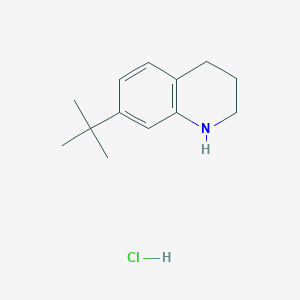

7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications, including drug discovery and material synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU. This method proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cascade reactions with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further utilized in different applications.

科学研究应用

Medicinal Chemistry Applications

The 1,2,3,4-tetrahydroquinoline scaffold is significant in medicinal chemistry due to its varied biological activities. Compounds derived from this structure have demonstrated efficacy against several health conditions:

- Antiviral Activity : Recent studies indicate that certain tetrahydroquinoline derivatives exhibit antiviral properties. For instance, some compounds have been shown to effectively suppress SARS-CoV-2 replication in vitro, highlighting their potential as antiviral agents against COVID-19 .

- Antidiabetic Effects : Research has identified 7-substituted tetrahydroquinoline derivatives as selective partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and insulin sensitivity. These compounds have shown promise in reducing plasma glucose levels in diabetic animal models .

- Neuroprotective Properties : Tetrahydroquinoline derivatives have also been investigated for their neuroprotective effects. They may mitigate oxidative stress and inflammation associated with neurodegenerative diseases .

Pharmacological Insights

The pharmacological potential of 7-tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride is underscored by its interactions with various biological targets:

- Opioid Receptors : Some studies suggest that tetrahydroquinoline derivatives can modulate opioid receptors, which are crucial for pain management and mood regulation. This interaction may lead to the development of new analgesics with fewer side effects compared to traditional opioids .

- Antimicrobial Activity : Compounds within this class have been evaluated for their antimicrobial properties against a range of pathogens. Their structural diversity allows for the optimization of activity against specific bacterial strains .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as an important precursor for synthesizing various bioactive molecules:

- Building Block for Complex Molecules : The compound's unique structure allows it to be utilized as a building block in the synthesis of more complex heterocyclic compounds. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

- Synthesis of Derivatives : Researchers have synthesized numerous derivatives by modifying the tetrahydroquinoline core. These modifications often enhance biological activity or alter pharmacokinetic properties, making them suitable candidates for further drug development .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study demonstrated that specific tetrahydroquinoline derivatives could inhibit SARS-CoV-2 replication in Vero E6 cells. The most effective compound showed higher antiviral activity than chloroquine, suggesting a novel mechanism of action distinct from traditional antiviral drugs .

Case Study 2: PPARγ Agonism and Diabetes Management

In a preclinical study involving KK-Ay mice (a model for type 2 diabetes), a novel derivative of tetrahydroquinoline was found to significantly reduce plasma glucose levels without adversely affecting triglyceride levels. This indicates its potential utility as an antidiabetic agent through PPARγ partial agonism .

作用机制

The mechanism of action of 7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

相似化合物的比较

Similar Compounds

Similar compounds to 7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride include other tetrahydroquinoline derivatives, such as:

Uniqueness

This compound is unique due to its tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various research applications .

生物活性

7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the tetrahydroquinoline class, characterized by a bicyclic structure that includes a saturated nitrogen-containing ring. The presence of the tert-butyl group at the 7th position and a ketone group at the 2nd position significantly influences its biological behavior and pharmacological properties.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Modulation : The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects depending on the target involved.

- Neurotransmitter Regulation : It may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways.

- Anti-inflammatory Activity : Research indicates that tetrahydroquinoline derivatives can inhibit LPS-induced NF-κB transcriptional activity, contributing to their anti-inflammatory properties .

Antioxidant Properties

Tetrahydroquinoline derivatives have been studied for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Neuroprotective Effects

This compound has shown promise in neurological applications. It is being investigated for its potential use in treating neurodegenerative disorders due to its ability to modulate neurotransmitter levels and protect neuronal cells from damage.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related tetrahydroquinoline compounds against SARS-CoV-2. For instance, certain derivatives demonstrated significant inhibition of viral replication in vitro with half-maximal effective concentrations (EC50) comparable to established antiviral agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other tetrahydroquinoline derivatives:

| Compound | Activity | Selectivity |

|---|---|---|

| This compound | High nNOS inhibition | Selective over eNOS and iNOS |

| tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate | Moderate analgesic effects | Less selective than 7-tert-butyl |

Case Studies

- Neuropathic Pain Model : In a rat model of neuropathic pain (L5/L6 spinal nerve ligation), certain tetrahydroquinoline derivatives demonstrated significant analgesic effects by selectively inhibiting nNOS activity. The compound administered at 30 mg/kg showed efficacy in reversing hyperalgesia .

- Inflammation Studies : Compounds derived from the tetrahydroquinoline scaffold were evaluated for their ability to inhibit NF-κB transcriptional activity in human cancer cell lines. One derivative exhibited inhibition levels 53 times greater than a reference compound .

属性

IUPAC Name |

7-tert-butyl-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-13(2,3)11-7-6-10-5-4-8-14-12(10)9-11;/h6-7,9,14H,4-5,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTFZUYYZUFPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCCN2)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。